molecular formula C10H10BrN3S B13699078 2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole

2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole

Cat. No.: B13699078
M. Wt: 284.18 g/mol
InChI Key: KHQHFUUNTHUZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole typically involves the reaction of 3-bromophenethylamine with thiocarbohydrazide under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom in the phenethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiadiazoles with various functional groups.

Scientific Research Applications

2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(3-chlorophenethyl)-1,3,4-thiadiazole
  • 2-Amino-5-(3-fluorophenethyl)-1,3,4-thiadiazole
  • 2-Amino-5-(3-iodophenethyl)-1,3,4-thiadiazole

Uniqueness

2-Amino-5-(3-bromophenethyl)-1,3,4-thiadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its pharmacological properties.

Properties

Molecular Formula

C10H10BrN3S

Molecular Weight

284.18 g/mol

IUPAC Name

5-[2-(3-bromophenyl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H10BrN3S/c11-8-3-1-2-7(6-8)4-5-9-13-14-10(12)15-9/h1-3,6H,4-5H2,(H2,12,14)

InChI Key

KHQHFUUNTHUZBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CCC2=NN=C(S2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.